2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide
Description
Properties
CAS No. |
899977-05-0 |
|---|---|
Molecular Formula |
C20H18ClN3O5S2 |
Molecular Weight |
479.95 |
IUPAC Name |
2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C20H18ClN3O5S2/c1-12-4-3-5-13(8-12)23-18(25)11-30-20-22-10-17(19(26)24-20)31(27,28)14-6-7-16(29-2)15(21)9-14/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
InChI Key |
RNIJFKQWAGXNEU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups, including a sulfonyl group, a pyrimidinone ring, and an acetamide group, which collectively contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H18ClN3O5S2, with a molecular weight of approximately 479.95 g/mol. The presence of various functional groups allows for diverse chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClN3O5S2 |
| Molecular Weight | 479.95 g/mol |
| IUPAC Name | 2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl group is known for forming covalent bonds with amino acid residues in target proteins, which can inhibit or modulate their activity. This mechanism is particularly relevant in the context of enzymes involved in cancer progression and inflammatory pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in disease processes.
- Receptor Interaction : Potential binding to receptors could modulate signaling pathways.
- Covalent Bonding : The reactive functional groups enable strong interactions with target proteins.
Biological Activity
Research into compounds similar to this compound indicates promising biological activities, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Compounds with structural similarities have been shown to exhibit significant anticancer properties. For instance, derivatives containing pyrimidinone rings often display potent inhibition against various cancer cell lines due to their ability to interfere with cellular proliferation mechanisms .
Antimicrobial Properties
The sulfonamide moiety in related compounds has been associated with broad-spectrum antimicrobial activity. This suggests that our target compound may also possess similar properties, making it a candidate for further investigation in antimicrobial drug development .
Comparative Analysis with Related Compounds
Several structurally similar compounds have been studied for their biological activities:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Fluorouracil | Pyrimidine base | Anticancer activity |
| Sulfadiazine | Sulfonamide group | Antimicrobial properties |
| Thiamphenicol | Chlorinated phenol | Broad-spectrum antibiotic |
These analogs highlight the potential diversity in bioactivity based on slight variations in chemical structure.
Case Studies and Experimental Findings
Recent studies have focused on the synthesis and biological evaluation of similar compounds:
- Inhibition Studies : Compounds structurally related to the target have shown IC50 values indicating effective inhibition against specific cancer cell lines at concentrations as low as 50 µM.
- Toxicity Assessments : Toxicity studies using zebrafish embryos have demonstrated that some derivatives exhibit lower toxicity profiles while maintaining efficacy against microbial strains .
Comparison with Similar Compounds
Key Observations :
- The 3-methylphenyl acetamide substituent offers moderate steric bulk compared to dichlorophenyl () or sulfamoylphenyl (), which may influence solubility and intermolecular interactions .
Physicochemical Properties
Key Observations :
- High melting points (230–288°C) across analogs suggest crystalline solids with strong intermolecular forces (e.g., hydrogen bonding from sulfonyl/amide groups) .
- Chloro and methoxy substituents in the target compound may enhance thermal stability compared to non-halogenated analogs.
Analytical Data Comparison
Infrared Spectroscopy (IR):
NMR Spectroscopy:
- Target Compound : Aromatic protons in δ 7.0–8.0 ppm (3-chloro-4-methoxyphenyl), methyl at δ ~2.30 ppm.
- 13a () : Methyl at δ 2.30 ppm, aromatic protons at δ 7.20–7.92 ppm .
- Compound : CH3 at δ 2.19 ppm, aromatic protons at δ 7.28–7.82 ppm .
Key Takeaway : Substituent electronic effects (e.g., chloro, methoxy) shift aromatic proton signals predictably, aiding structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
